Lasofoxifene - 180915-78-0

Lasofoxifene

Catalog Number: EVT-1203334
CAS Number: 180915-78-0
Molecular Formula: C28H31NO2
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lasofoxifene is a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic and anti-osteoporotic activities. Upon oral administration, lasofoxifene selectively binds to both estrogen receptor alpha (ERalpha; ESR1) and estrogen receptor beta (ERbeta; ESR2) with high affinity and mimics the effects of endogenous estradiol with varying agonist and antagonist effects in ER-expressing tissues. Blockade of ERalpha by lasofoxifene may potentially inhibit estrogen-dependent cancer cell proliferation in ER-expressing cancers. Lasofoxifene may also bind to the certain mutant forms of ERalpha, including the Y537S ESR1 mutant, making it potentially useful in the treatment of tumors that have acquired resistance to other ER-targeting agents.
Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity. It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy. It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy, in which were both rejected for approval by FDA. Later Fablyn was developed as a result of a research collaboration between Pfizer and Ligand Pharmaceuticals with a newly submitted New Drug Application in 2008. It gained approval by European Commission in March 2009. Ligand Pharmaceuticals signed a license agreement with Sermonix Pharmaceuticals for the development and commercialization of oral lasofoxifene in the USA.
Source and Classification

Lasofoxifene is classified as a selective estrogen receptor modulator. It is derived from the family of compounds that interact with estrogen receptors to exert tissue-selective effects. The compound is primarily studied for its role in modulating estrogenic activity in breast tissue while exhibiting anti-estrogenic effects in other tissues, making it a candidate for therapeutic interventions in hormone-dependent cancers and osteoporosis .

Synthesis Analysis

The synthesis of lasofoxifene has been accomplished through several methods, with a notable approach involving a Lewis acid-mediated three-component coupling reaction. This method allows for the construction of the compound's core structure efficiently. The process typically begins with the formation of a triaryl-1-butene skeleton, which serves as a precursor for lasofoxifene. Subsequent steps include electrophilic aromatic substitution to form cyclized structures and further transformations to introduce necessary functional groups .

Key Steps in Synthesis:

  1. Formation of Triaryl-1-butene: This initial step involves coupling reactions facilitated by Lewis acids.
  2. Electrophilic Aromatic Substitution: The introduction of aromatic rings at specific positions to create the desired cyclized structure.
  3. Hydrogenation and Deprotection: Final steps involve hydrogenating double bonds and removing protective groups to yield lasofoxifene in high purity .
Molecular Structure Analysis

The molecular structure of lasofoxifene can be represented by its chemical formula C26H30N2O2C_{26}H_{30}N_2O_2. The compound features a complex arrangement that includes a naphthalene moiety, which contributes to its interaction with estrogen receptors. Key structural components include:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized lasofoxifene .

Chemical Reactions Analysis

Lasofoxifene participates in various chemical reactions during its synthesis and modification. Notable reactions include:

  • Electrophilic Aromatic Substitution: Critical for forming the aromatic components of lasofoxifene.
  • Hydrogenation Reactions: Used to reduce double bonds within the naphthalene structure.
  • Deprotection Reactions: Involves removing protecting groups from functionalized intermediates to yield the final product.

These reactions are typically conducted under controlled conditions using solvents like dimethyl sulfoxide (DMSO) or ethanol at specified temperatures to optimize yield and selectivity .

Mechanism of Action

Lasofoxifene functions primarily through selective modulation of estrogen receptors. It binds to estrogen receptor alpha (ERα) and beta (ERβ), exerting tissue-specific effects:

  • Antagonistic Effects: In breast tissue, lasofoxifene acts as an antagonist, inhibiting estrogen-induced cell proliferation.
  • Agonistic Effects: In bone tissue, it mimics estrogen's effects, promoting bone density and reducing osteoporosis risk.

The compound's unique binding affinity allows it to stabilize certain conformations of the receptor, influencing downstream signaling pathways involved in cell growth and differentiation .

Physical and Chemical Properties Analysis

Lasofoxifene exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 414.53 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on crystalline form but generally falls within a defined range indicative of purity.

Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and phase transitions .

Applications

Lasofoxifene has several significant applications in scientific research and potential clinical use:

  1. Breast Cancer Treatment: As a SERM, it offers a promising alternative for patients who are resistant or intolerant to traditional therapies.
  2. Osteoporosis Prevention: Its agonistic effects on bone tissue make it suitable for preventing bone loss in postmenopausal women.
  3. Research Tool: Lasofoxifene derivatives are utilized in studies exploring estrogen receptor dynamics and signaling pathways, contributing to advancements in understanding hormone-related diseases .

Properties

CAS Number

180915-78-0

Product Name

Lasofoxifene

IUPAC Name

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C28H31NO2

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1

InChI Key

GXESHMAMLJKROZ-IAPPQJPRSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

Synonyms

(-)-cis-5,6,7,8-tetrahydro-6-phenyl-5-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-naphthol
cis-1R-(4'-pyrrolidinoethoxyphenyl)-2S-phenyl-6-hydroxy-1,2,3,4-tetrahydronaphthalene, tartrate salt
CP 336156
CP-336,156
LAS estrogen receptor modulator
Lasofoxifene
lasofoxifene hydrochloride

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.